N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide is a complex organic compound characterized by a unique structure that includes multiple functional groups. Its molecular formula is , and it has a molecular weight of approximately 707.17 g/mol. This compound features a bismyristamide backbone, which is derived from myristic acid, and incorporates a dimethylamino group attached to a propyl chain, contributing to its diverse chemical properties and potential applications in various fields, particularly in pharmaceuticals and materials science .
These reactions are significant for modifying the compound's structure to enhance its biological activity or tailor its properties for specific applications.
N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide exhibits notable biological activity. Preliminary studies suggest it may possess antimicrobial properties, making it a candidate for pharmaceutical applications. Additionally, due to the presence of the dimethylamino group, it may also influence neurotransmitter systems, potentially affecting mood and cognition. Further research is required to elucidate the full extent of its biological effects and mechanisms of action.
The synthesis of N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide typically involves several steps:
This compound has potential applications in various fields:
Interaction studies involving N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide are essential for understanding its pharmacodynamics and pharmacokinetics. These studies typically assess:
Several compounds share structural similarities with N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
N,N'-[1-[[[3-(dimethylamino)propyl]amino]carbonyl]pentane-1,5-diyl]bishexadecanamide | C43H86N4O3 | Similar bismyristamide structure; potential application in drug delivery systems |
1,3-Propanediamine, N,N-dimethyl- | C10H25N3 | A simpler structure that serves as a building block for more complex amides |
3-Dimethylaminopropylamine | C5H14N2 | A key intermediate in synthesizing compounds with biological activity |
These compounds highlight the uniqueness of N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide through its distinctive combination of long-chain fatty acid moieties and nitrogen functionalities, which may contribute to its unique properties and applications.
The systematic name N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide reflects its intricate molecular architecture. Breaking down the nomenclature:
Structurally, the compound belongs to the bisamide family, characterized by two amide functional groups. Its classification as a fatty acid amide arises from the myristamide components, which anchor the molecule within lipid-related chemistry. The dimethylamino group introduces polarity, enabling interactions with biological membranes or synthetic polymers.
Structural Feature | Description |
---|---|
Core backbone | Pentane-1,5-diyl linker |
Functional groups | Two myristamide groups, one carbonyl, one 3-(dimethylamino)propylamino substituent |
Molecular symmetry | Asymmetric due to the dimethylamino-propylamino branch |
Hydrophobic/hydrophilic balance | Hydrophobic myristamide chains paired with a polar dimethylamino group |
Bisamide chemistry emerged alongside advancements in fatty acid research. Myristic acid, first isolated from nutmeg in 1841, became a foundational substrate for synthesizing lipid derivatives. Early bisamides, such as N,N'-ethylenebismyristamide (CAS 5136-46-9), featured simple ethylene linkers and were studied for their crystallinity and thermal stability.
The introduction of functionalized bisamides in the late 20th century marked a pivotal shift. Researchers began incorporating nitrogenous groups (e.g., amines, amides) to enhance solubility and bioactivity. The addition of a 3-(dimethylamino)propylamino moiety to the pentane-diyl backbone represents a modern innovation, likely designed to optimize interactions with cellular receptors or polymeric matrices.
Fatty acid amides (FAAs) are broadly categorized into:
N,N'-(1-(((3-(Dimethylamino)propyl)amino)carbonyl)pentane-1,5-diyl)bismyristamide occupies a specialized niche within bisamides. Its taxonomy can be visualized as:
This classification highlights its dual role as a lipid-like molecule and a nitrogen-rich modulator, bridging applications in material science and biochemistry.